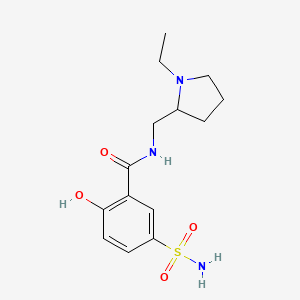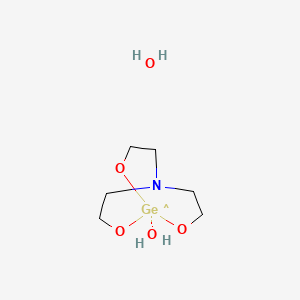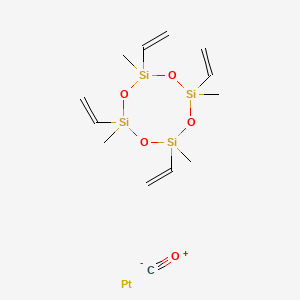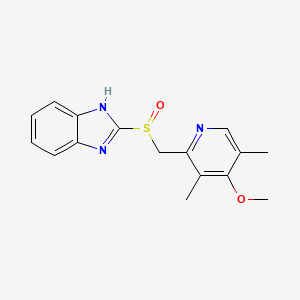
2-(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethanesulfinyl)-1H-benzoimidazole
Vue d'ensemble
Description
2-(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethanesulfinyl)-1H-benzoimidazole (2-MDPB) is an organic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. It is a member of the pyridinium class of compounds, which are known for their ability to interact with a variety of biological molecules. 2-MDPB has been studied extensively in the laboratory, and is currently being explored as a potential therapeutic agent for a variety of medical conditions.
Applications De Recherche Scientifique
Novel Synthesis and Impurities in PPIs
A significant area of research involves the synthesis of omeprazole and its impurities. One study reviews novel synthesis methods for omeprazole and the pharmaceutical impurities of proton pump inhibitors. This research highlights the process of inhibiting gastric ATPase enzymes through the oxidation of sulfhydryl groups. The synthesis process involves forming an ester from 5-methoxy thiobenzimidazole followed by coupling with a Grignard reagent. This novel synthesis method for pharmaceutical impurities aims to provide standard impurities that can be further studied for various applications, thereby enhancing the development of proton pump inhibitors (Saini et al., 2019).
Benzimidazole Derivatives and Biological Activities
Another field of interest is the exploration of benzimidazole derivatives for their biological activities. For instance, benzimidazole fungicides have been studied for their mechanism of action and biological impact. These studies show that bioactive benzimidazoles are specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This research not only contributes to agriculture and veterinary medicine but also opens avenues for experimental use in cancer chemotherapy (Davidse, 1986).
Application in Optoelectronic Materials
Research on functionalized quinazolines and pyrimidines, which include benzimidazole derivatives, illustrates their application in creating novel optoelectronic materials. These compounds are used in the development of electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the diverse scientific applications of benzimidazole-related compounds outside of their pharmaceutical use (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Omeprazole , is the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, commonly referred to as the proton pump . This enzyme system is located at the secretory surface of the gastric parietal cell .
Mode of Action
Omeprazole inhibits the secretion of gastric acid by irreversibly blocking the H+/K+ ATPase enzyme system . This effect is dose-related and leads to inhibition of both basal and stimulated acid secretion, irrespective of the stimulus .
Biochemical Pathways
The compound acts on the biochemical pathway involving the gastric H,K-ATPase . By covalently binding to this enzyme, it inhibits the final step in gastric acid production, thereby reducing gastric acidity .
Pharmacokinetics
The pharmacokinetics of Omeprazole involves its accumulation in the acidic space of the secretory canaliculus of the stimulated parietal cell in the stomach . The compound is a weak base, enabling it to accumulate in this space. Once gastric acid is secreted, the extracellular lumen of the canaliculus achieves a low pH, predicting a significant accumulation of the compound in this space .
Result of Action
The result of Omeprazole’s action is the inhibition of gastric acid secretion . This is achieved through its irreversible binding to the gastric H,K-ATPase, which inhibits the enzyme and thus reduces gastric acidity .
Action Environment
The action of Omeprazole is influenced by the environment within the stomach. The compound is an acid-activated prodrug that binds covalently to gastric H,K-ATPase, resulting in acid secretion inhibition . The acidic environment of the stomach is crucial for the activation and effectiveness of Omeprazole .
Analyse Biochimique
Biochemical Properties
The compound, 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is known to interact with various enzymes and proteins. It is a cell-permeable pyridyl methylsulfinyl benzimidazole compound that acts as a selective proton pump inhibitor . This suggests that it may interact with enzymes such as H+/K+ ATPase, which is responsible for the final step in gastric acid secretion .
Cellular Effects
The effects of 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole on cells are primarily related to its role as a proton pump inhibitor. It can influence cell function by altering the pH balance within the cell, which can impact various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole involves its interaction with the proton pump, specifically the H+/K+ ATPase enzyme. By inhibiting this enzyme, it prevents the final step in gastric acid production, thereby reducing gastric acidity . This effect is dose-related up to a daily dose of 20 to 40 mg .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
The effects of 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole in animal models vary with dosage. At therapeutic doses, it effectively inhibits gastric acid secretion, but at higher doses, it may cause adverse effects .
Metabolic Pathways
It is known that the compound is metabolized in the liver, with the majority of the dose being eliminated in urine as metabolites .
Transport and Distribution
Given its role as a proton pump inhibitor, it is likely to be distributed to areas where H+/K+ ATPase enzymes are present .
Subcellular Localization
The subcellular localization of 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is likely to be in the vicinity of the H+/K+ ATPase enzyme, which is typically found in the gastric parietal cells
Propriétés
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-8-17-14(11(2)15(10)21-3)9-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPIZHFGBVEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148345 | |
| Record name | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73590-60-0 | |
| Record name | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73590-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179455.png)
![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)
![Methyl 2-[3-(trifluoromethyl)anilino]nicotinate](/img/structure/B3179483.png)

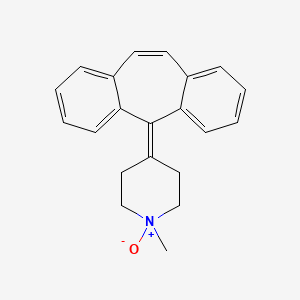

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;chloride](/img/structure/B3179495.png)
![8-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B3179498.png)
